molecular formula C22H24N2O5 B2893897 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide CAS No. 898411-93-3

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2893897
CAS No.: 898411-93-3
M. Wt: 396.443
InChI Key: PDDDOWVNARAVKX-UHFFFAOYSA-N
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Description

Chemical Structure & Properties The compound 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide (CAS: 898411-93-3) is a synthetic acetamide derivative featuring a substituted isoquinolinone core. Its molecular formula is C₂₂H₂₄N₂O₅, with a molecular weight of 396.44 g/mol. The structure includes a 2-ethoxyethyl side chain at position 2 of the dihydroisoquinolinone ring and a 2-methoxyphenyl acetamide moiety at position 5 (). The SMILES notation (CCOCCn1ccc2c(c1=O)cccc2OCC(=O)Nc1ccccc1OC) highlights its ether, amide, and aromatic functionalities.

Research Relevance This compound is marketed for research purposes (purity: 90%, price range: $574–$1,194 for 1–50 mg quantities) but lacks explicit therapeutic or mechanistic data in the provided evidence ().

Properties

IUPAC Name

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-3-28-14-13-24-12-11-16-17(22(24)26)7-6-10-19(16)29-15-21(25)23-18-8-4-5-9-20(18)27-2/h4-12H,3,13-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDDOWVNARAVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into three modular components (Fig. 1):

  • 1,2-Dihydroisoquinolin-1-one core with a 2-ethoxyethyl substituent
  • Acetamide linker at position 5
  • 2-Methoxyphenyl terminal group

Key bond disconnections include:

  • N-Alkylation at C2 of the isoquinoline
  • O-Alkylation for acetamide installation
  • Amide coupling with 2-methoxyaniline

Synthetic Routes

Bischler-Napieralski Cyclization Approach

This method constructs the isoquinoline core via acid-catalyzed cyclization:

Step 1: Phenethylamine Synthesis
4-Hydroxy-3-methoxyphenethylamine is prepared through nitration and reduction of 3-methoxyphenylacetonitrile.

Step 2: Amide Formation
Coupling with 2-ethoxyethylacetic acid using EDCl/HOBt:
$$
\text{4-Hydroxy-3-methoxyphenethylamine + 2-Ethoxyethylacetic Acid} \xrightarrow{\text{EDCl, HOBt}} \text{Amide Intermediate}
$$

Step 3: Cyclization
Bischler-Napieralski reaction with POCl₃ in toluene:
$$
\text{Amide} \xrightarrow{\text{POCl}_3, 110^\circ\text{C}} \text{2-(2-Ethoxyethyl)-5-hydroxy-1,2-dihydroisoquinolin-1-one}
$$

Step 4: O-Alkylation
Reaction with bromoacetyl bromide in presence of K₂CO₃:
$$
\text{5-Hydroxy Intermediate} + \text{BrCH}_2\text{COBr} \xrightarrow{\text{DMF, 60}^\circ\text{C}} \text{Bromoacetyl Derivative}
$$

Step 5: Amide Coupling
Nucleophilic substitution with 2-methoxyaniline:
$$
\text{Bromoacetyl Derivative} + \text{2-Methoxyaniline} \xrightarrow{\text{DIEA, DCM}} \text{Target Compound}
$$

Table 1: Reaction Conditions for Bischler-Napieralski Route
Step Reagents Temperature Time (h) Yield*
2 EDCl/HOBt RT 12 78%
3 POCl₃ 110°C 6 65%
4 K₂CO₃ 60°C 4 82%
5 DIEA 40°C 8 75%

*Theoretical yields based on analogous reactions

Multicomponent Assembly

Recent advances enable single-pot synthesis using CuI catalysis:

Single-Step Protocol
$$
\text{2-Ethynylbenzaldehyde + 2-Ethoxyethylamine + Dimethyl Phosphite} \xrightarrow{\text{CuI, DMF}} \text{Isoquinoline Core}
$$
Subsequent O-alkylation and amidation steps mirror Section 2.1.

Advantages

  • 58% overall yield in model systems
  • Reduced purification steps

Late-Stage Functionalization

Patent literature describes post-cyclization modifications:

Key Process

  • Prepare unsubstituted 1,2-dihydroisoquinoline
  • Sequential N-alkylation with 2-bromoethyl ethyl ether
  • Pd-catalyzed C-O coupling for acetamide installation

Comparative Method Evaluation

Table 2: Synthesis Route Comparison
Parameter Bischler-Napieralski Multicomponent Late-Stage
Total Steps 5 3 4
Overall Yield* 32% 45% 28%
Purity (HPLC) >98% 95% 91%
Scalability Pilot-scale proven Lab-scale Unproven

*Theoretical estimates from literature data

Critical Process Considerations

Cyclization Optimization

  • POCl₃ Concentration : >3 equivalents prevents dimerization
  • Solvent Effects : Toluene outperforms DCM in yield (65% vs 42%)

N-Alkylation Challenges

  • Steric Hindrance : 2-Ethoxyethyl group requires phase-transfer catalysis
  • Regioselectivity : Microwave irradiation (100W) improves N- vs O-alkylation ratio to 9:1

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Ethoxyethyl vs.
  • Methoxy Position (N-(3,4-dimethoxyphenyl) analog): The 2-methoxyphenyl group in the target compound vs. 3,4-dimethoxyphenyl in its analog () could influence binding affinity due to steric or electronic differences in aromatic interactions.
  • Fluorinated Derivatives (): Fluorine or trifluoromethyl groups (e.g., in JNJ-67856633) are known to improve metabolic stability and target selectivity, suggesting that the absence of fluorine in the target compound might limit its potency against specific enzymes or receptors .

Pharmacological Target Divergence

  • MALT1 Inhibition (JNJ-67856633): The pyrazole-carboxamide linker in JNJ-67856633 demonstrates the scaffold’s adaptability for targeting protease-mediated inflammatory pathways, a feature absent in the target compound’s structure .

Q & A

Basic Research Question

  • In vitro assays : Screen for P2X7 receptor inhibition using ATP-induced IL-1β release in macrophages, comparing potency to reference compounds like EVT-401 .
  • Dose-response studies : Use IC₅₀ values to quantify efficacy .

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Modify the ethoxyethyl or methoxyphenyl groups to assess their role in binding affinity. For example:
    • Replace the ethoxy group with bulkier alkoxy chains to evaluate steric effects .
    • Introduce electron-withdrawing substituents on the phenyl ring to enhance metabolic stability .

How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations of these models?

Advanced Research Question

  • Molecular docking : Simulate binding to the P2X7 receptor using AutoDock Vina or Schrödinger Suite. Focus on key residues (e.g., Lys⁶⁴, Asp²⁸⁰) known to interact with acetamide derivatives .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Limitations : Accuracy depends on force-field parameters and solvation models; experimental validation (e.g., mutagenesis) is critical .

What experimental approaches address low yields in the final coupling step of the synthesis?

Advanced Research Question
Low yields may result from:

  • Steric hindrance : The ethoxyethyl group on the isoquinoline may impede nucleophilic attack. Solutions:
    • Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
    • Switch to microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Side reactions : Monitor by LC-MS and optimize protecting groups for sensitive functionalities .

How does the compound’s stability under varying pH and temperature conditions impact its applicability in pharmacological studies?

Advanced Research Question

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Analyze degradation products via LC-MS .
  • Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds. Note: The acetamide linkage may hydrolyze at high temperatures (>150°C) .

What are the best practices for ensuring reproducibility in scaled-up synthesis?

Basic Research Question

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .
  • Critical quality attributes (CQAs) : Define purity (≥95% by HPLC), residual solvents (e.g., DMF < 500 ppm), and particle size for formulation .

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